

The Axial Chirality of 1,1'-Binaphthalene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1,1'-Binaphthalene

CAS No.: 11068-27-2

Cat. No.: B7771962

[Get Quote](#)

An in-depth exploration of the principles, quantification, and experimental protocols surrounding the axial chirality of **1,1'-binaphthalene** and its derivatives, pivotal scaffolds in modern asymmetric synthesis and drug development.

Introduction to Axial Chirality and Atropisomerism in 1,1'-Binaphthalene

The phenomenon of chirality, or the property of a molecule to be non-superimposable on its mirror image, is a cornerstone of stereochemistry and plays a critical role in the biological activity of pharmaceuticals. While most commonly associated with stereogenic centers (chiral carbons), chirality can also arise from a chiral axis. **1,1'-Binaphthalene** is a quintessential example of a molecule exhibiting this type of stereoisomerism, known as axial chirality.

The two naphthalene rings in **1,1'-binaphthalene** are connected by a C1-C1' single bond. In principle, rotation around this bond would allow the molecule to adopt various conformations. However, the steric hindrance between the hydrogen atoms at the 8 and 8' positions (peri-hydrogens) restricts this rotation. This restricted rotation gives rise to two stable, non-

interconvertible (at room temperature) enantiomeric conformers, termed atropisomers. These atropisomers are distinct chiral molecules that can be resolved and isolated.

The stability of these atropisomers is determined by the energy barrier to rotation around the C1-C1' bond. For unsubstituted **1,1'-binaphthalene**, this barrier is sufficiently high to allow for the isolation of the enantiomers, although racemization can occur at elevated temperatures.^[1] The introduction of substituents at the 2, 2', 6, and 6' positions can dramatically increase this rotational barrier, leading to highly stable atropisomers. This principle is the foundation for the development of a vast library of chiral ligands and catalysts based on the **1,1'-binaphthalene** scaffold, such as BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Data Presentation: Rotational Barriers and Specific Rotation

The stability of atropisomers is quantified by the rotational energy barrier, while the optical activity of the resolved enantiomers is measured by their specific rotation. The following tables summarize key quantitative data for **1,1'-binaphthalene** and its important derivatives.

Table 1: Rotational Energy Barriers of 1,1'-Binaphthyl Derivatives

Compound	Substituents	Rotational Barrier (kcal/mol)	Method	Reference(s)
1,1'-Binaphthyl	None	23.5 - 24.1	Experimental (in various solvents)	[1][2][3][4]
1,1'-Binaphthyl	None	18.3 - 24.8	Computational (various levels of theory)	[2][3]
1,1'-Bi-2-naphthol (BINOL)	2,2'-OH	37.2 - 37.8	Experimental (in naphthalene and diphenyl ether)	[2][3][4]
1,1'-Bi-2-naphthol (BINOL)	2,2'-OH	~39.3	Computational	[3]
2,2'-Diamino-1,1'-binaphthyl (BINAM)	2,2'-NH ₂	~38.0	Computational	[2]
2,2'-Dinitro-1,1'-binaphthyl	2,2'-NO ₂	~38.0	Computational	[2]
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)	2,2'-P(Ph) ₂	~49.4	Computational	[2][3]
2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN)	2-NH ₂ , 2'-OH	~40.4	Computational	[2][3]

Table 2: Specific Rotation of 1,1'-Binaphthyl Enantiomers

Compound	Enantiomer	Specific Rotation [α]	Solvent	Reference(s)
1,1'-Bi-2-naphthol (BINOL)	(R)-(+)	+34.4° (c=1)	THF	[5]
1,1'-Bi-2-naphthol (BINOL)	(S)-(-)	-34.4° (c=1)	THF	[5]
1,1'-Bi-2-naphthyl-2,2'-diyl hydrogen phosphate	(R)-(+)	+605° (c=1.3)	Ethanol	[5]
1,1'-Bi-2-naphthyl-2,2'-diyl hydrogen phosphate	(S)-(-)	-605° (c=1.3)	Ethanol	[5]
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)	(R)-(+)	+223° (c=0.5)	Benzene	[6]
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)	(S)-(-)	-223° (c=0.5)	Benzene	[6]

Experimental Protocols

Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL) via Diastereomeric Crystallization

This protocol details the resolution of racemic BINOL using N-benzylcinchonidinium chloride as a resolving agent. This method relies on the formation of diastereomeric complexes, where the complex of one enantiomer is less soluble and crystallizes out of solution.

Materials:

- Racemic 1,1'-bi-2-naphthol (BINOL)
- N-benzylcinchonidinium chloride
- Acetonitrile (MeCN)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Hydrochloric acid (HCl), 1 M aqueous solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (reflux condenser, flasks, filtration apparatus)
- Rotary evaporator

Procedure:

- Complex Formation and Crystallization:
 - In a round-bottom flask equipped with a reflux condenser, suspend racemic BINOL (1.0 eq) and N-benzylcinchonidinium chloride (0.55 eq) in acetonitrile (to a concentration of approximately 80 g of BINOL per liter of solvent).
 - Heat the mixture to reflux for 4 hours to ensure complete dissolution and complex formation. During this time, the (R)-BINOL·N-benzylcinchonidinium chloride complex will begin to crystallize.
 - Cool the mixture to 0 °C to maximize the precipitation of the diastereomeric salt.

- Collect the solid by vacuum filtration and wash the crystals with cold acetonitrile. This solid is the enriched (R)-BINOL complex.^{[7][8]}
- Purification of the (R)-BINOL Complex:
 - To further enhance the diastereomeric excess, slurry the collected solid in methanol.
 - Filter the purified complex and dry it under vacuum.^{[7][8]}
- Isolation of (R)-BINOL:
 - Dissolve the purified complex in a mixture of ethyl acetate and 1 M aqueous HCl.
 - Separate the organic layer, and wash it sequentially with 1 M HCl and water.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-BINOL.^{[7][8]}
- Isolation of (S)-BINOL:
 - Take the filtrate from the initial crystallization (step 1).
 - Concentrate the filtrate to dryness.
 - Dissolve the residue in ethyl acetate and wash with 1 M aqueous HCl to remove any remaining resolving agent.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-BINOL.^{[7][8]}

Synthesis of (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) from (R)-BINOL

This protocol describes the conversion of enantiomerically pure (R)-BINOL to (R)-BINAP via the ditriflate intermediate.

Materials:

- (R)-1,1'-Bi-2-naphthol ((R)-BINOL)
- Trifluoromethanesulfonic anhydride (Tf₂O)
- Pyridine
- Diphenylphosphine (Ph₂PH)
- Nickel(II) chloride (NiCl₂)
- 1,2-Bis(diphenylphosphino)ethane (dppe)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Anhydrous N,N-Dimethylformamide (DMF)
- Standard inert atmosphere glassware (Schlenk line, septa, etc.)

Procedure:

- Synthesis of (R)-BINOL ditriflate:
 - In a flame-dried flask under an inert atmosphere, dissolve (R)-BINOL (1.0 eq) in anhydrous pyridine.
 - Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (2.2 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
 - Work up the reaction by adding water and extracting with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Wash the organic layer with dilute acid, water, and brine.
 - Dry the organic layer and concentrate to obtain the (R)-BINOL ditriflate, which can be purified by chromatography or recrystallization.[9]
- Nickel-catalyzed Phosphinylation:

- In a glovebox or under a strictly inert atmosphere, combine (R)-BINOL ditriflate (1.0 eq), NiCl₂(dppe) (catalytic amount, e.g., 5 mol%), and DABCO (4.0 eq) in anhydrous DMF.
- Add diphenylphosphine (2.4 eq) to the mixture.
- Heat the reaction mixture at 100 °C for 48-72 hours.
- Upon cooling, (R)-BINAP will crystallize from the reaction mixture.
- Collect the product by filtration, wash with cold DMF and then methanol, and dry under vacuum.[7]

Determination of Enantiomeric Excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or similar)

General Procedure:

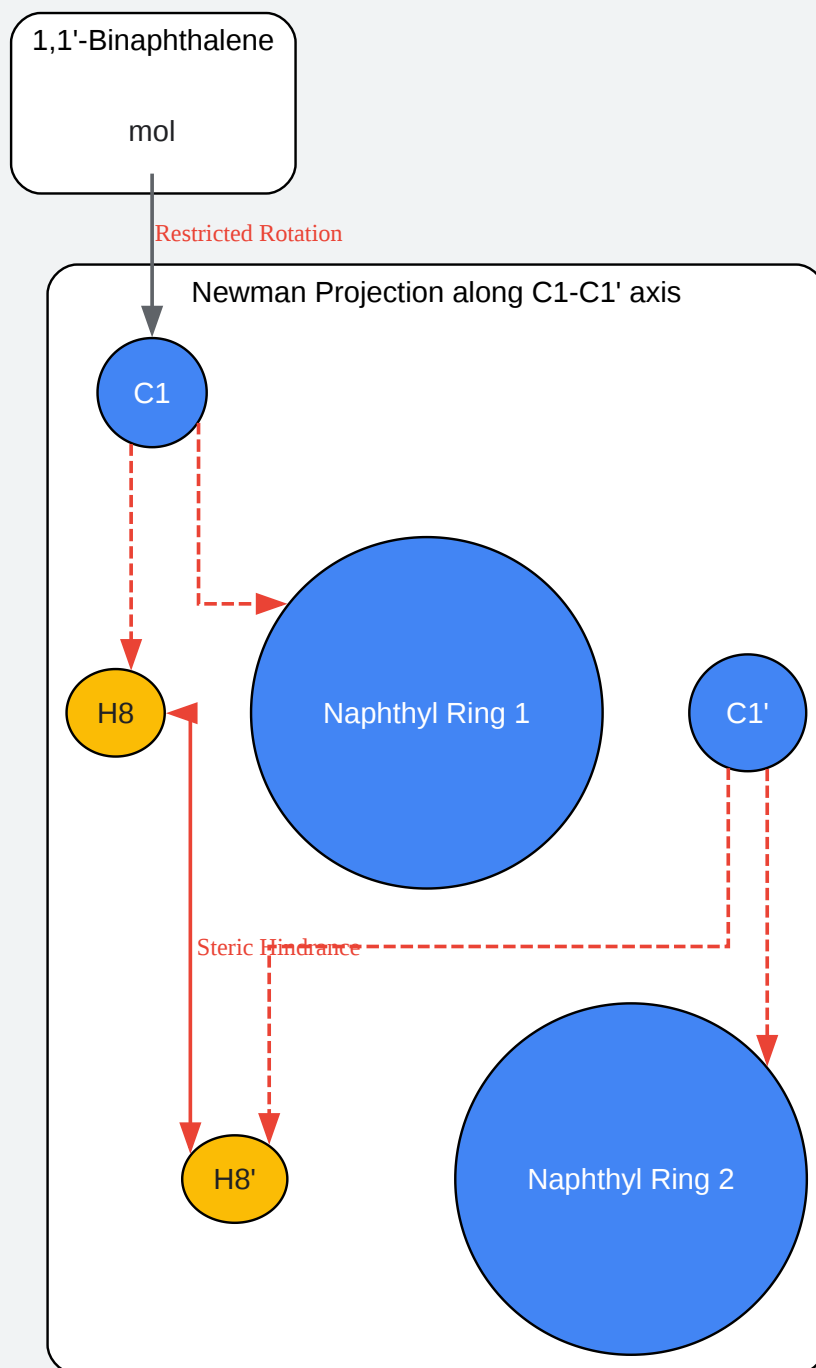
- Sample Preparation:
 - Prepare a standard solution of racemic BINOL (or the target binaphthyl derivative) at a known concentration (e.g., 1 mg/mL) in the mobile phase.
 - Prepare a solution of the resolved enantiomer at a similar concentration in the mobile phase.
- Chromatographic Conditions (Example for BINOL):
 - Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 μm)
 - Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Analysis:
 - Inject the racemic standard to determine the retention times of the two enantiomers.
 - Inject the sample of the resolved enantiomer.
 - Integrate the peak areas of the two enantiomers in the sample chromatogram.
 - Calculate the enantiomeric excess using the formula: $ee (\%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] \times 100$

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).

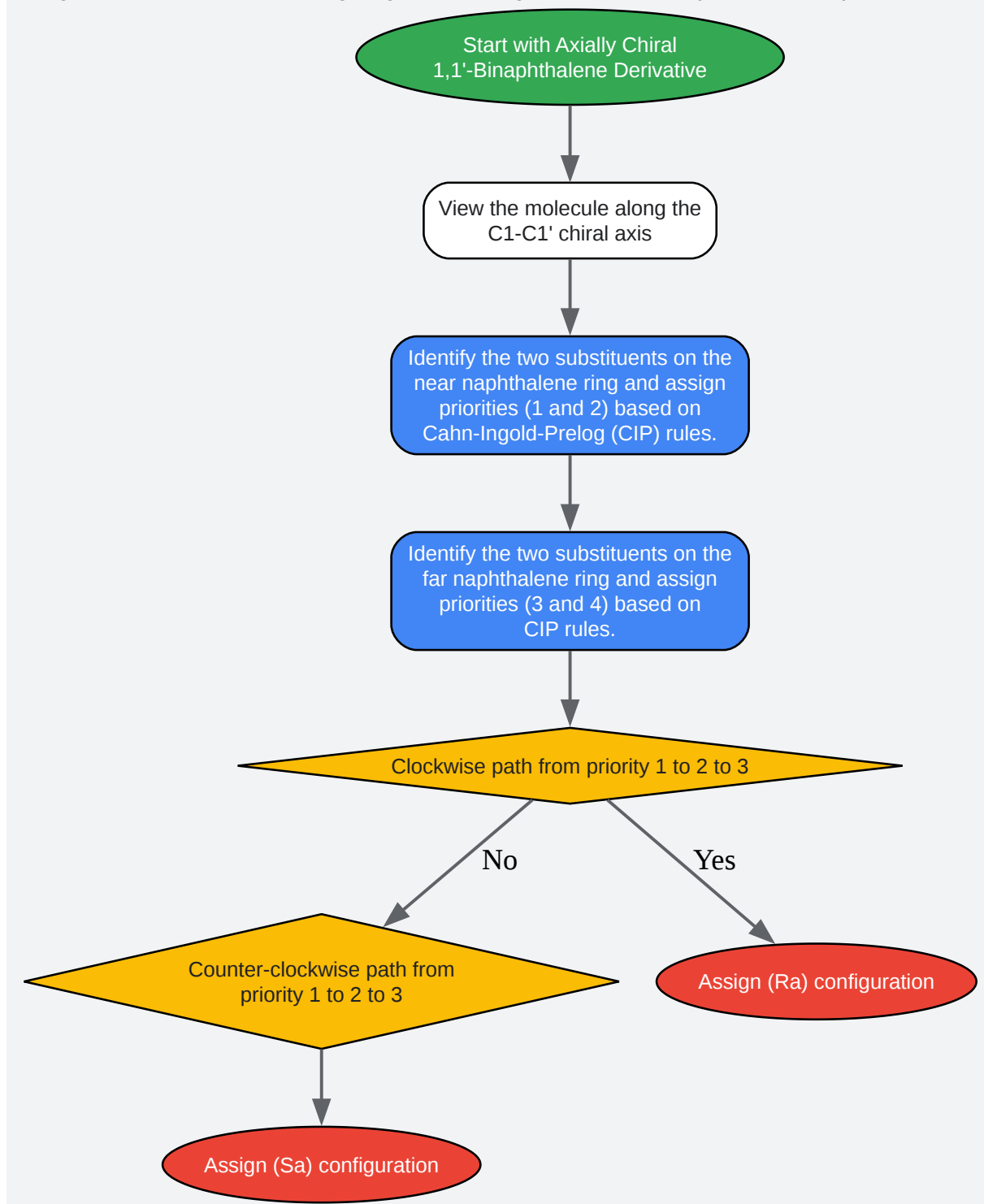
Figure 1: Structure of 1,1'-Binaphthalene and the Origin of Axial Chirality



[Click to download full resolution via product page](#)

Caption: Figure 1: Structure of **1,1'-Binaphthalene** and the Origin of Axial Chirality.

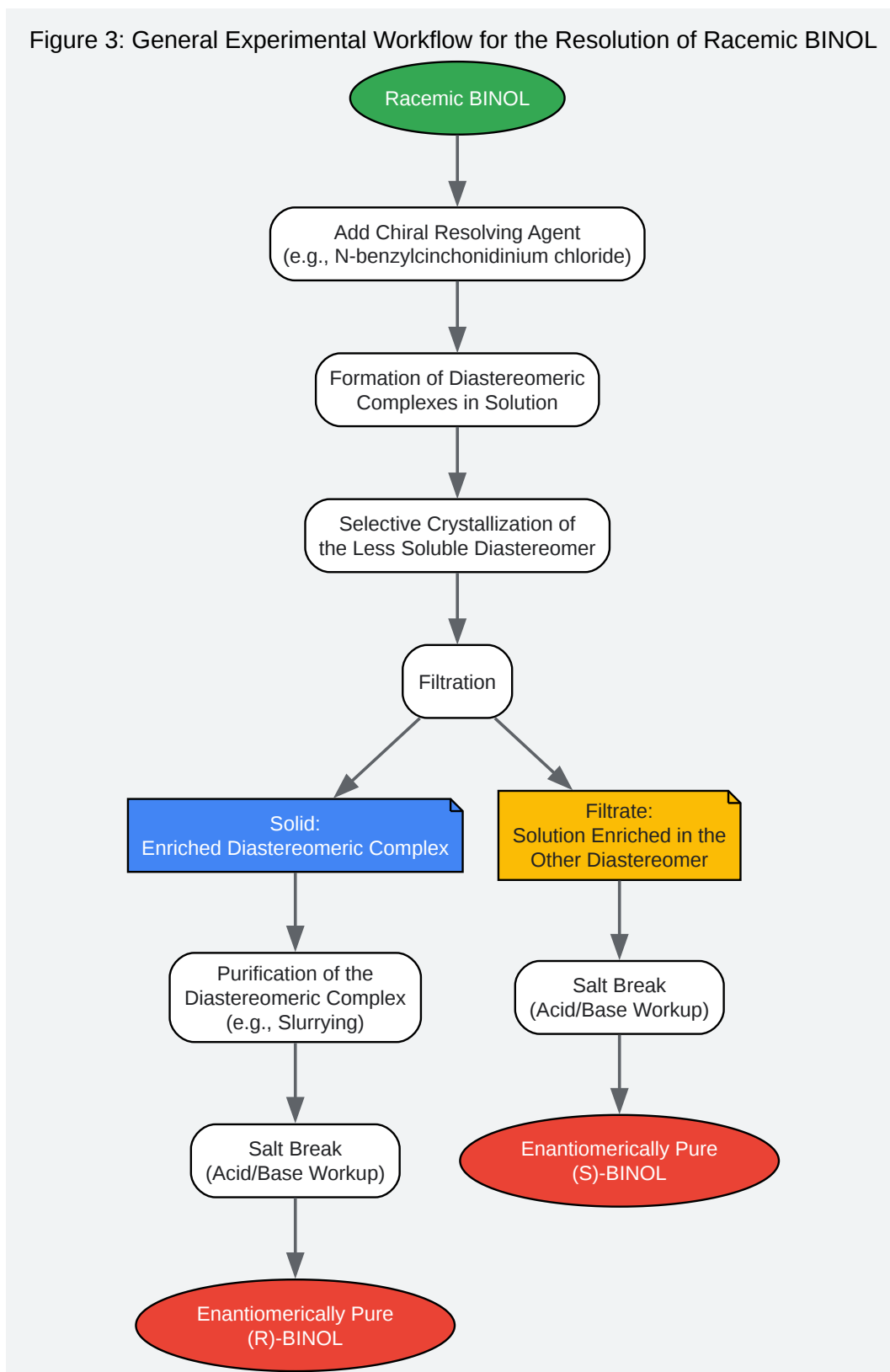
Figure 2: Workflow for Assigning R/S Configuration to Axially Chiral Binaphthalenes



[Click to download full resolution via product page](#)

Caption: Figure 2: Workflow for Assigning R/S Configuration to Axially Chiral Binaphthalenes.

Figure 3: General Experimental Workflow for the Resolution of Racemic BINOL



[Click to download full resolution via product page](#)

Caption: Figure 3: General Experimental Workflow for the Resolution of Racemic BINOL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. worldscientific.com \[worldscientific.com\]](https://www.worldscientific.com)
- [2. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [3. Optical Stability of 1,1'-Binaphthyl Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. Organic Syntheses Procedure \[orgsyn.org\]](https://www.orgsyn.org)
- [7. Organic Syntheses Procedure \[orgsyn.org\]](https://www.orgsyn.org)
- [8. orgsyn.org \[orgsyn.org\]](https://www.orgsyn.org)
- [9. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- To cite this document: BenchChem. [The Axial Chirality of 1,1'-Binaphthalene: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7771962/docs#the-axial-chirality-of-1-1-binaphthalene-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b7771962/docs#the-axial-chirality-of-1-1-binaphthalene-a-technical-guide-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)